REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.Br[C:13]1[CH:14]=[N:15][CH:16]=[N:17][CH:18]=1.[N:19]12[CH2:26][CH2:25][CH:22]([CH2:23][CH2:24]1)[CH2:21][C:20]2=O.Cl.C1C[O:32]CC1>CCOCC.C(OCC)(=O)C.CCOCC.ClCCl.CO.C(O)C>[N:15]1[CH:14]=[C:13]([C:21]2([OH:32])[CH:22]3[CH2:25][CH2:26][N:19]([CH2:24][CH2:23]3)[CH2:20]2)[CH:18]=[N:17][CH:16]=1 |f:7.8,9.10|
|
Name
|
ethyl acetate ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCOCC
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19.2 mmol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=NC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
N12C(CC(CC1)CC2)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-110 °C
|
Type
|
CUSTOM
|
Details
|
The resultant yellow solution was stirred at -110° C. for 1.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at -110° C. for 0.1 h
|
Duration
|
0.1 h
|
Type
|
TEMPERATURE
|
Details
|
then warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
stirred for 0.25 h
|
Duration
|
0.25 h
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (15 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×75 ml)
|
Type
|
CUSTOM
|
Details
|
Chromatography of the residue obtained upon removal of the solvents through alumina
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)C1(CN2CCC1CC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |